YM-53601

Description

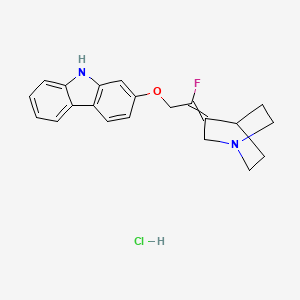

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[(2E)-2-(1-azabicyclo[2.2.2]octan-3-ylidene)-2-fluoroethoxy]-9H-carbazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN2O.ClH/c22-19(18-12-24-9-7-14(18)8-10-24)13-25-15-5-6-17-16-3-1-2-4-20(16)23-21(17)11-15;/h1-6,11,14,23H,7-10,12-13H2;1H/b19-18-; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWXYVHMBPISIJQ-TVWXOORISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(=C(COC3=CC4=C(C=C3)C5=CC=CC=C5N4)F)C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CCC1/C(=C(/COC3=CC4=C(C=C3)C5=CC=CC=C5N4)\F)/C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1046508 | |

| Record name | 2-{[(2E)-2-(1-Azabicyclo[2.2.2]oct-3-ylidene)-2-fluoroethyl]oxy}-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182959-33-7 | |

| Record name | 2-{[(2E)-2-(1-Azabicyclo[2.2.2]oct-3-ylidene)-2-fluoroethyl]oxy}-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

YM-53601: A Comprehensive Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

YM-53601 is a potent and selective inhibitor of squalene synthase, a critical enzyme in the cholesterol biosynthesis pathway.[1][2] This technical guide provides an in-depth analysis of the mechanism of action of this compound, detailing its primary pharmacological effects and downstream consequences on lipid metabolism. The document summarizes key quantitative data from preclinical studies, outlines experimental methodologies, and provides visual representations of the relevant biological pathways and experimental workflows. This information is intended to support further research and development of squalene synthase inhibitors as therapeutic agents for hyperlipidemia and potentially other indications.

Core Mechanism of Action: Inhibition of Squalene Synthase

This compound exerts its primary effect by directly inhibiting the enzyme squalene synthase (farnesyl-diphosphate farnesyltransferase 1, FDFT1).[1] Squalene synthase catalyzes the first committed step in cholesterol biosynthesis, a two-step reductive dimerization of farnesyl pyrophosphate (FPP) to form squalene. This reaction is a critical control point in the pathway leading to the formation of cholesterol and other sterols.

By blocking this enzymatic step, this compound effectively reduces the endogenous synthesis of cholesterol. This mechanism is distinct from that of statins, which inhibit HMG-CoA reductase, an enzyme that acts earlier in the cholesterol biosynthesis pathway.[3] The inhibition of a downstream enzyme like squalene synthase avoids the accumulation of certain intermediate metabolites that may be associated with the side effects of HMG-CoA reductase inhibitors.

Signaling Pathway: Cholesterol Biosynthesis

The following diagram illustrates the position of squalene synthase in the cholesterol biosynthesis pathway and the point of inhibition by this compound.

Pharmacological Effects on Lipid Metabolism

The inhibition of squalene synthase by this compound leads to a cascade of effects that favorably alter the lipid profile. These effects have been demonstrated in various animal models, including rats, hamsters, guinea-pigs, and rhesus monkeys.[4][5]

Reduction of Plasma Cholesterol and Triglycerides

This compound has been shown to significantly reduce plasma levels of total cholesterol, non-HDL cholesterol, and triglycerides.[4][5] In comparative studies, this compound was more effective at lowering non-HDL cholesterol in rhesus monkeys than pravastatin.[4][5] Furthermore, its triglyceride-lowering effect in hamsters on a high-fat diet was superior to that of the fibrate, fenofibrate.[4][5]

Suppression of Lipogenic Biosynthesis

Beyond its direct impact on cholesterol synthesis, this compound also suppresses the biosynthesis of triglycerides and free fatty acids in the liver.[6] This broader effect on lipogenesis contributes to its potent triglyceride-lowering properties.

Enhanced Clearance of LDL and VLDL

This compound has been demonstrated to increase the clearance rate of plasma low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL).[7][8] This effect is thought to be mediated, at least in part, through the lipoprotein lipase (LPL) degradation pathway for VLDL.[7]

Logical Relationship of this compound's Effects

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. invivochem.net [invivochem.net]

- 3. Experimental model of escape phenomenon in hamsters and the effectiveness of this compound in the model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, a novel squalene synthase inhibitor, suppresses lipogenic biosynthesis and lipid secretion in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of this compound, a novel squalene synthase inhibitor, on the clearance rate of plasma LDL and VLDL in hamsters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of this compound, a novel squalene synthase inhibitor, on the clearance rate of plasma LDL and VLDL in hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]

YM-53601: A Potent Squalene Synthase Inhibitor for Hyperlipidemia

A Technical Guide for Researchers and Drug Development Professionals

Abstract

YM-53601 is a novel, potent, and selective inhibitor of squalene synthase, a critical enzyme in the cholesterol biosynthesis pathway.[1][2] This technical guide provides an in-depth overview of this compound, consolidating key preclinical data, experimental methodologies, and its mechanism of action. The document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of new therapies for hypercholesterolemia and hypertriglyceridemia.

Introduction

Hyperlipidemia, characterized by elevated levels of cholesterol and triglycerides in the blood, is a major risk factor for cardiovascular diseases. While HMG-CoA reductase inhibitors (statins) are the cornerstone of lipid-lowering therapy, there remains a need for alternative and complementary therapeutic strategies.[3] Squalene synthase (farnesyl-diphosphate:farnesyl-diphosphate farnesyltransferase, EC 2.5.1.21) represents a promising target for intervention as it catalyzes the first committed step in cholesterol biosynthesis, the dimerization of two farnesyl pyrophosphate (FPP) molecules to form squalene.[1][4] Inhibition of this enzyme is not expected to affect the synthesis of essential non-sterol isoprenoids, such as ubiquinone and dolichol, which are downstream of HMG-CoA reductase but branch off before squalene synthase.[1][5]

This compound, with the chemical name (E)-2-[2-fluoro-2-(quinuclidin-3-ylidene) ethoxy]-9H-carbazole monohydrochloride, is a squalene synthase inhibitor that has demonstrated significant efficacy in reducing plasma cholesterol and triglyceride levels in various animal models.[1][2] This guide will detail its pharmacological properties and the experimental basis for its potential as a lipid-lowering agent.

Mechanism of Action

This compound exerts its lipid-lowering effects by directly inhibiting the enzymatic activity of squalene synthase. This inhibition blocks the conversion of farnesyl pyrophosphate to squalene, a key precursor of cholesterol.[1] The reduction in hepatic cholesterol biosynthesis leads to an upregulation of LDL receptors on the surface of liver cells, which in turn enhances the clearance of LDL and VLDL from the circulation.[3][6] Additionally, this compound has been shown to suppress lipogenic biosynthesis and the secretion of cholesterol and triglycerides from the liver.[7][8]

The following diagram illustrates the position of squalene synthase in the cholesterol biosynthesis pathway and the point of inhibition by this compound.

Caption: Cholesterol biosynthesis pathway highlighting the inhibition of Squalene Synthase by this compound.

Quantitative Data

The potency and efficacy of this compound have been quantified through a series of in vitro and in vivo studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Inhibition of Squalene Synthase by this compound

| Species/Cell Line | Microsome Source | IC50 (nM) |

| Human | HepG2 Cells | 79[9][10][11] |

| Rat | Liver | 90[9][10][11] |

| Hamster | Liver | 170[9] |

| Guinea-pig | Liver | 46[9] |

| Rhesus Monkey | Liver | 45[9] |

Table 2: In Vivo Efficacy of this compound on Cholesterol Biosynthesis and Plasma Lipids

| Animal Model | Diet | Dose | Duration | Effect |

| Rat | - | 32 mg/kg (single dose) | 1 hour | ED50 for cholesterol biosynthesis inhibition.[1][2][9] |

| Rat | High-fat | 12.5 - 50 mg/kg/day | 1 week | Dose-dependent reduction in nonHDL-C and triglycerides.[1] |

| Guinea-pig | Normal | 100 mg/kg/day | 14 days | 47% reduction in nonHDL-C (P<0.001).[1][2] |

| Hamster | Normal | 50 mg/kg/day | 5 days | 81% decrease in triglycerides (P<0.001).[1][2] |

| Hamster | High-fat | 100 mg/kg/day | 7 days | 73% reduction in triglycerides (P<0.001), superior to fenofibrate (53% reduction).[1][2] |

| Rhesus Monkey | Normal | 50 mg/kg (twice daily) | 21 days | 37% decrease in nonHDL-C (P<0.01).[1][2] |

Experimental Protocols

This section provides an overview of the methodologies used in the key experiments cited in this guide.

In Vitro Squalene Synthase Inhibition Assay

The following workflow outlines the general procedure for determining the in vitro inhibitory activity of this compound on squalene synthase.

Caption: Workflow for the in vitro squalene synthase inhibition assay.

Detailed Methodology:

-

Preparation of Hepatic Microsomes: Liver tissue from the respective species is homogenized in a buffer solution and subjected to differential centrifugation to isolate the microsomal fraction, which is rich in squalene synthase.

-

Incubation: The microsomal preparation is incubated in a reaction mixture containing a buffer, NADPH, [3H]farnesyl diphosphate as the substrate, and varying concentrations of this compound.

-

Lipid Extraction: The reaction is stopped, and the lipids, including the newly synthesized [3H]squalene, are extracted using an organic solvent system.

-

Chromatographic Separation: The extracted lipids are separated by thin-layer chromatography (TLC) to isolate the [3H]squalene from other components.

-

Quantification and IC50 Determination: The radioactivity of the squalene spot on the TLC plate is measured using a scintillation counter. The percentage of inhibition at each concentration of this compound is calculated relative to a control without the inhibitor, and the IC50 value is determined from the dose-response curve.[9]

In Vivo Cholesterol Biosynthesis Inhibition Assay

Animal Model: Rats are typically used for this assay.

Procedure:

-

Drug Administration: this compound is administered orally to the rats at various doses.

-

Radiolabel Administration: After a specified time (e.g., 1 hour), [14C]-acetate is injected intraperitoneally. [14C]-acetate serves as a precursor for cholesterol biosynthesis.

-

Sample Collection: After a further incubation period, blood and liver samples are collected.

-

Lipid Extraction and Analysis: Lipids are extracted from the liver, and the amount of [14C] incorporated into cholesterol is quantified to determine the rate of cholesterol biosynthesis.

-

ED50 Calculation: The effective dose at which cholesterol biosynthesis is inhibited by 50% (ED50) is calculated based on the dose-response data.[1]

Animal Studies for Plasma Lipid Profiling

Animal Models: Studies have been conducted in rats, guinea-pigs, hamsters, and rhesus monkeys.[1]

General Protocol:

-

Acclimatization and Diet: Animals are acclimatized to the housing conditions and fed either a normal or a high-fat diet to induce hyperlipidemia.

-

Drug Administration: this compound or a comparator drug (e.g., pravastatin, fenofibrate) is administered orally, typically once or twice daily for a specified duration (e.g., 5 days to 4 weeks).[1][2] A control group receives the vehicle solution.

-

Blood Collection: Blood samples are collected at baseline and at the end of the treatment period.

-

Lipid Analysis: Plasma is separated from the blood, and the concentrations of total cholesterol, HDL cholesterol, and triglycerides are measured using standard enzymatic assays. Non-HDL cholesterol is calculated as the difference between total cholesterol and HDL cholesterol.

-

Statistical Analysis: The changes in lipid parameters between the treatment and control groups are analyzed for statistical significance.

Triglyceride-Lowering Mechanism

This compound has demonstrated a potent triglyceride-lowering effect, which is a significant advantage.[1] The proposed mechanisms for this effect extend beyond the direct inhibition of cholesterol synthesis and include:

-

Enhanced Clearance of VLDL and LDL: this compound has been shown to increase the clearance rate of VLDL and LDL from the plasma in hamsters.[6]

-

Suppression of Lipogenic Biosynthesis: The compound inhibits the biosynthesis of triglycerides and free fatty acids in the liver.[7][8]

-

Inhibition of Lipid Secretion: this compound reduces the secretion of triglycerides and cholesterol from the liver into the circulation.[7][8]

The following diagram illustrates the proposed multifaceted mechanism of this compound in lowering plasma triglycerides.

Caption: Proposed mechanisms for the triglyceride-lowering effect of this compound.

Conclusion

This compound is a potent squalene synthase inhibitor with a dual effect on lowering both plasma cholesterol and triglycerides. Its mechanism of action, targeting a committed step in cholesterol biosynthesis, offers a potentially favorable profile compared to statins. The preclinical data summarized in this guide demonstrate its significant lipid-lowering efficacy in various animal models. Further research and clinical development are warranted to establish the therapeutic potential of this compound in the management of hyperlipidemia in humans.

References

- 1. This compound, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Squalene synthase inhibitors : clinical pharmacology and cholesterol-lowering potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Squalene synthase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of this compound, a novel squalene synthase inhibitor, on the clearance rate of plasma LDL and VLDL in hamsters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound, a novel squalene synthase inhibitor, suppresses lipogenic biosynthesis and lipid secretion in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound, a novel squalene synthase inhibitor, suppresses lipogenic biosynthesis and lipid secretion in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. caymanchem.com [caymanchem.com]

- 11. This compound Datasheet DC Chemicals [dcchemicals.com]

YM-53601: A Potent Inhibitor of FDFT1 for Hyperlipidemia Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

YM-53601 is a highly potent and specific inhibitor of Farnesyl-Diphosphate Farnesyltransferase 1 (FDFT1), more commonly known as squalene synthase. This enzyme catalyzes a critical, rate-limiting step in the cholesterol biosynthesis pathway: the conversion of two molecules of farnesyl pyrophosphate into squalene.[1] By blocking this step, this compound effectively reduces the endogenous production of cholesterol. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and relevant signaling pathways. The information presented is intended to support researchers and drug development professionals in the study and potential application of FDFT1 inhibitors for the treatment of hypercholesterolemia and hypertriglyceridemia.

Mechanism of Action

This compound exerts its lipid-lowering effects by directly inhibiting the enzymatic activity of FDFT1.[2] This enzyme is a key regulator in the mevalonate pathway, responsible for the first committed step in cholesterol synthesis.[1] Unlike HMG-CoA reductase inhibitors (statins), which act earlier in the pathway, FDFT1 inhibitors do not affect the synthesis of other essential non-sterol isoprenoids, such as ubiquinone and dolichol.[3] The inhibition of FDFT1 by this compound leads to a significant reduction in cholesterol biosynthesis.[4][5] This, in turn, can lead to the upregulation of LDL receptors and enhanced clearance of plasma LDL and VLDL.[6][7]

Quantitative Efficacy Data

The inhibitory potency of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key efficacy data.

Table 1: In Vitro Inhibition of FDFT1 (Squalene Synthase) by this compound

| Species/Cell Line | Preparation | IC50 (nM) |

| Human (HepG2 cells) | Microsomes | 79[2][5][8][9] |

| Rat | Hepatic Microsomes | 90[2][5][9] |

| Hamster | Hepatic Microsomes | 170[2] |

| Guinea-pig | Hepatic Microsomes | 46[2] |

| Rhesus Monkey | Hepatic Microsomes | 45[2] |

Table 2: In Vivo Efficacy of this compound on Cholesterol Biosynthesis and Plasma Lipids

| Animal Model | Parameter | Dosage | Effect |

| Rat | Cholesterol Biosynthesis | 32 mg/kg (p.o.) | ED50[2][4][5] |

| Hamster (Normal Diet) | Plasma Triglycerides | 50 mg/kg/day for 5 days (p.o.) | 81% decrease[4] |

| Hamster (High-Fat Diet) | Plasma Triglycerides | 100 mg/kg/day for 7 days (p.o.) | 73% decrease[4] |

| Hamster | Plasma non-HDL Cholesterol | 50 mg/kg/day for 5 days (p.o.) | ~70% reduction[2] |

| Guinea-pig | Plasma non-HDL Cholesterol | 100 mg/kg/day for 14 days (p.o.) | 47% reduction[4] |

| Rhesus Monkey | Plasma non-HDL Cholesterol | 50 mg/kg, twice daily for 21 days (p.o.) | 37% decrease[4] |

Signaling and Metabolic Pathways

Cholesterol Biosynthesis Pathway and this compound Inhibition

The following diagram illustrates the cholesterol biosynthesis pathway, highlighting the central role of FDFT1 and the point of inhibition by this compound.

Caption: Cholesterol biosynthesis pathway illustrating the inhibition of FDFT1 by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound.

In Vitro FDFT1 (Squalene Synthase) Inhibition Assay

This protocol is adapted from studies investigating the in vitro potency of this compound.[3]

Objective: To determine the IC50 value of this compound against FDFT1.

Materials:

-

Hepatic microsomes from the desired species (e.g., rat, hamster, human HepG2 cells).

-

This compound

-

[³H]-Farnesyl pyrophosphate ([³H]-FPP)

-

Farnesyl pyrophosphate (FPP)

-

Reaction buffer (e.g., potassium phosphate buffer containing MgCl₂, NaF, and NADPH)

-

Scintillation fluid

-

Organic solvent for extraction (e.g., hexane)

Procedure:

-

Preparation of Microsomes: Prepare hepatic microsomes from liver tissue or cultured cells (e.g., HepG2) using standard differential centrifugation methods.

-

Reaction Mixture: In a microcentrifuge tube, combine the reaction buffer, a specific concentration of this compound (or vehicle control), and the microsomal protein.

-

Initiation of Reaction: Start the enzymatic reaction by adding a mixture of [³H]-FPP and unlabeled FPP.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

-

Termination and Extraction: Stop the reaction by adding a strong base (e.g., KOH). Extract the synthesized [³H]-squalene using an organic solvent like hexane.

-

Quantification: Measure the radioactivity of the extracted [³H]-squalene using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Cholesterol Biosynthesis Inhibition Assay

This protocol is based on studies evaluating the in vivo efficacy of this compound in rats.[3][10]

Objective: To determine the ED50 value of this compound for the inhibition of cholesterol biosynthesis.

Materials:

-

Male Sprague-Dawley rats

-

This compound

-

[¹⁴C]-Acetate

-

Vehicle (e.g., 0.5% methylcellulose)

Procedure:

-

Animal Dosing: Administer this compound orally (p.o.) to rats at various doses. A control group should receive the vehicle.

-

Radiolabel Administration: After a specific time following drug administration (e.g., 1 hour), inject [¹⁴C]-acetate intraperitoneally (i.p.).[10]

-

Sample Collection: After a further incubation period (e.g., 1 hour), anesthetize the animals and collect blood samples. Euthanize the animals and collect liver tissue.[10]

-

Lipid Extraction: Extract total lipids from the plasma and liver samples.

-

Quantification of [¹⁴C]-Cholesterol: Separate the cholesterol from other lipids using techniques like thin-layer chromatography (TLC). Quantify the amount of [¹⁴C] incorporated into cholesterol using a radioisotope detector.

-

Data Analysis: Calculate the percentage of inhibition of cholesterol biosynthesis for each dose group compared to the vehicle control group. Determine the ED50 value by plotting the percentage of inhibition against the drug dose.

Experimental Workflow Diagram

Caption: Workflow for in vitro and in vivo assays to determine the efficacy of this compound.

Broader Implications and Future Directions

This compound is not only a valuable tool for studying lipid metabolism but also holds therapeutic potential. Its ability to potently lower both cholesterol and triglycerides makes it an interesting candidate for dyslipidemias that are not adequately addressed by statins alone.[4] Furthermore, the inhibition of FDFT1 has been explored in other therapeutic areas, including oncology and infectious diseases. For instance, FDFT1 inhibition can impact cancer cell proliferation and has been shown to abrogate Hepatitis C virus (HCV) propagation.[2][11][12] Future research could focus on the long-term safety and efficacy of this compound and other FDFT1 inhibitors in clinical settings, as well as their potential in combination therapies. The detailed methodologies and data presented in this guide provide a solid foundation for such investigations.

References

- 1. Roles of Farnesyl-Diphosphate Farnesyltransferase 1 in Tumour and Tumour Microenvironments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. Effect of this compound, a novel squalene synthase inhibitor, on the clearance rate of plasma LDL and VLDL in hamsters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of this compound, a novel squalene synthase inhibitor, on the clearance rate of plasma LDL and VLDL in hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. invivochem.net [invivochem.net]

- 9. This compound Datasheet DC Chemicals [dcchemicals.com]

- 10. file.glpbio.com [file.glpbio.com]

- 11. researchgate.net [researchgate.net]

- 12. Squalene synthase predicts poor prognosis in stage I‐III colon adenocarcinoma and synergizes squalene epoxidase to promote tumor progression - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery, Synthesis, and In-depth Pharmacological Profile of YM-53601: A Potent Squalene Synthase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM-53601, with the chemical name (E)-2-[2-fluoro-2-(quinuclidin-3-ylidene)ethoxy]-9H-carbazole monohydrochloride, is a potent and selective inhibitor of squalene synthase, a critical enzyme in the cholesterol biosynthesis pathway.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological properties of this compound, intended for professionals in the fields of medicinal chemistry, pharmacology, and drug development. The document details its mechanism of action, quantitative biological data, experimental protocols for key assays, and visual representations of relevant pathways and workflows.

Discovery and Rationale

The discovery of this compound emerged from research efforts to identify novel lipid-lowering agents. The enzyme squalene synthase (farnesyl-diphosphate farnesyltransferase 1 or FDFT1) represents a key regulatory point in cholesterol biosynthesis.[1][3] It catalyzes the first committed step in sterol synthesis, the reductive dimerization of two molecules of farnesyl pyrophosphate to form squalene. Inhibition of this enzyme is a promising strategy for reducing cholesterol levels. Unlike HMG-CoA reductase inhibitors (statins), squalene synthase inhibitors do not affect the synthesis of other essential non-sterol isoprenoids, potentially offering a better safety profile. This compound was identified as a result of a dedicated search for compounds with the ability to lower plasma cholesterol.[1]

Synthesis of this compound

The synthesis of this compound was developed at the Chemistry Laboratories of Yamanouchi Pharmaceutical Co., Ltd.[1][4] While a detailed step-by-step protocol from the primary literature is not publicly available, a plausible synthetic route can be constructed based on related syntheses of quinuclidine derivatives.

Mechanism of Action and Biological Activities

This compound exerts its lipid-lowering effects by directly inhibiting the enzyme squalene synthase. This inhibition blocks the conversion of farnesyl pyrophosphate to squalene, thereby reducing the cellular pool of cholesterol.

In Vitro Activity

This compound has demonstrated potent inhibitory activity against squalene synthase from various species. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Species/Cell Line | IC50 (nM) |

| Human (HepG2 cells) | 79 |

| Rat (liver microsomes) | 90 |

| Hamster (liver microsomes) | 170 |

| Guinea-pig (liver microsomes) | 46 |

| Rhesus monkey (liver microsomes) | 45 |

Table 1: In vitro inhibitory activity of this compound against squalene synthase from various species.[3]

In Vivo Efficacy

In animal models, this compound has been shown to effectively inhibit cholesterol biosynthesis and reduce plasma lipid levels.

| Animal Model | Parameter | ED50 (mg/kg) |

| Rat | Inhibition of cholesterol biosynthesis | 32 |

Table 2: In vivo efficacy of this compound in inhibiting cholesterol biosynthesis in rats.[3]

Beyond its lipid-lowering effects, this compound has also been found to inhibit the activity of farnesyl-diphosphate farnesyltransferase 1 (FDFT1), which can abrogate the propagation of the Hepatitis C virus (HCV).[3]

Signaling Pathway

This compound intervenes in the cholesterol biosynthesis pathway at a critical step. The following diagram illustrates the pathway and the point of inhibition.

Experimental Protocols

In Vitro Squalene Synthase Inhibition Assay

This protocol outlines the procedure for determining the in vitro inhibitory activity of this compound on squalene synthase.

Detailed Methodology:

-

Preparation of Liver Microsomes: Liver tissue from the test species is homogenized in a suitable buffer and subjected to differential centrifugation to isolate the microsomal fraction, which is rich in squalene synthase.

-

Incubation: The microsomal preparation is pre-incubated with various concentrations of this compound (or vehicle control) in a buffer containing necessary cofactors.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of radiolabeled [3H]-farnesyl pyrophosphate.

-

Reaction Termination and Extraction: After a defined incubation period, the reaction is stopped, and the lipids, including the newly synthesized [3H]-squalene, are extracted using an organic solvent.

-

Quantification: The amount of radioactivity incorporated into squalene is measured using a liquid scintillation counter.

-

Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to the vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.

In Vivo Cholesterol Biosynthesis Inhibition Assay

This protocol describes the method to determine the in vivo efficacy of this compound in inhibiting cholesterol biosynthesis in rats.

Detailed Methodology:

-

Animal Dosing: Rats are orally administered with different doses of this compound or the vehicle.

-

Radiolabel Administration: At a specified time after drug administration, the animals are injected with a radiolabeled cholesterol precursor, such as [14C]-acetate.

-

Sample Collection: After a set period to allow for the incorporation of the radiolabel into newly synthesized cholesterol, blood and/or liver samples are collected.

-

Lipid Extraction and Saponification: Lipids are extracted from the collected samples, and the non-saponifiable fraction, which contains cholesterol, is isolated.

-

Quantification of Radiolabeled Cholesterol: The amount of radioactivity in the cholesterol fraction is determined by scintillation counting.

-

Data Analysis: The inhibition of cholesterol synthesis at each dose of this compound is calculated by comparing the radioactivity in the treated groups to the control group. The ED50 value, the dose required to achieve 50% inhibition, is then calculated.

Conclusion

This compound is a potent and selective inhibitor of squalene synthase with demonstrated efficacy in both in vitro and in vivo models. Its mechanism of action, targeting a key committed step in cholesterol biosynthesis, makes it a valuable tool for research in lipid metabolism and a potential therapeutic agent for hypercholesterolemia. This technical guide provides a foundational understanding of this compound for scientists and researchers, summarizing its synthesis, biological activity, and the experimental methods used for its evaluation.

References

- 1. This compound, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Effect of this compound, a novel squalene synthase inhibitor, on the clearance rate of plasma LDL and VLDL in hamsters - PMC [pmc.ncbi.nlm.nih.gov]

YM-53601 and its Effects on Cholesterol Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of YM-53601, a potent and selective inhibitor of squalene synthase, and its effects on the cholesterol biosynthesis pathway. The document consolidates quantitative data from preclinical studies, details key experimental methodologies, and visualizes the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Squalene Synthase

This compound, chemically known as (E)-2-[2-fluoro-2-(quinuclidin-3-ylidene) ethoxy]-9H-carbazole monohydrochloride, exerts its lipid-lowering effects by directly inhibiting the enzyme squalene synthase (farnesyl-diphosphate farnesyltransferase, EC 2.5.1.21).[1][2] This enzyme is pivotal in the cholesterol biosynthesis pathway as it catalyzes the first committed step toward sterol synthesis: the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene.[1][3] By blocking this step, this compound effectively curtails the production of squalene, a direct precursor to cholesterol.[1][4] This mechanism is distinct from that of statins, which inhibit HMG-CoA reductase, an earlier rate-limiting step in the mevalonate pathway.[5] A key advantage of inhibiting squalene synthase is that it does not affect the synthesis of essential non-sterol isoprenoids like ubiquinone and dolichol, which are downstream of HMG-CoA but diverge from the cholesterol synthesis pathway before squalene synthase.[1]

Quantitative Data Presentation

The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key findings.

Table 1: In Vitro Inhibition of Squalene Synthase by this compound [1][6]

| Source of Hepatic Microsomes | IC₅₀ (nM) |

| Rat | 90 |

| Hamster | 170 |

| Guinea-pig | 46 |

| Rhesus monkey | 45 |

| Human (HepG2 cells) | 79 |

Table 2: In Vivo Inhibition of Cholesterol Biosynthesis in Rats [1][2][6]

| Compound | Administration | ED₅₀ (mg/kg) |

| This compound | Single p.o. | 32 |

ED₅₀ represents the dose required to inhibit de novo cholesterol biosynthesis from [¹⁴C]-acetate by 50%.

Table 3: Effects of this compound on Plasma Lipid Profiles in Various Animal Models [1][2]

| Animal Model | Diet | Compound | Dosage | Duration | % Change in nonHDL-C | % Change in Triglycerides |

| Rats | High-fat | This compound | 50 mg/kg, daily | 1 week | ↓ 44% | ↓ 33% |

| High-fat | Pravastatin | 50 mg/kg, daily | 1 week | Little effect | Little effect | |

| Guinea-pigs | Normal | This compound | 100 mg/kg, daily | 14 days | ↓ 47% (P<0.001) | - |

| Normal | Pravastatin | 100 mg/kg, daily | 14 days | ↓ 33% (P<0.001) | - | |

| Hamsters | Normal | This compound | 50 mg/kg, daily | 5 days | ↓ 74% | ↓ 81% (P<0.001) |

| High-fat | This compound | 100 mg/kg, daily | 7 days | - | ↓ 73% (P<0.001) | |

| High-fat | Fenofibrate | 100 mg/kg, daily | 7 days | - | ↓ 53% (P<0.001) | |

| Rhesus Monkeys | Normal | This compound | 50 mg/kg, twice daily | 21 days | ↓ 37% (P<0.01) | - |

| Normal | Pravastatin | 25 mg/kg, twice daily | 28 days | No significant effect | - |

Detailed Experimental Protocols

The following sections describe the methodologies employed in the key studies assessing the efficacy of this compound.

This protocol measures the direct inhibitory effect of this compound on squalene synthase activity in liver microsomes.

Protocol Steps:

-

Preparation of Microsomes: Liver tissues from various species (or HepG2 cells) are homogenized and centrifuged to isolate the microsomal fraction, which is rich in squalene synthase.

-

Reaction Mixture: The microsomes are incubated in a reaction buffer containing NADPH and the substrate, [³H]-farnesyl diphosphate. Various concentrations of this compound are added to test samples, with a vehicle control for comparison.

-

Incubation: The reaction is allowed to proceed at a controlled temperature (e.g., 37°C) for a specific duration.

-

Extraction: The reaction is stopped, and the synthesized [³H]-squalene is extracted from the aqueous mixture using an organic solvent like petroleum ether.[1]

-

Quantification: The radioactivity of the extracted squalene is measured using a liquid scintillation counter.

-

Data Analysis: The amount of radioactivity is proportional to the enzyme activity. The percentage of inhibition at each this compound concentration is calculated relative to the control, and this data is used to determine the IC₅₀ value via regression analysis.[1]

This protocol assesses the effect of orally administered this compound on the de novo synthesis of cholesterol in a living organism.

Protocol Steps:

-

Animal Preparation: Sprague-Dawley rats are typically used. To enhance cholesterol biosynthesis activity, animals may be pre-treated with a diet containing cholestyramine, a bile acid sequestrant.[7][8]

-

Drug Administration: A single oral dose (p.o.) of this compound or a vehicle control is administered to the rats at various concentrations (e.g., 6.25, 12.5, 25, and 50 mg/kg).[1]

-

Tracer Injection: One hour after drug administration, a radioactive precursor, [¹⁴C]-acetate, is injected intraperitoneally (i.p.).[1]

-

Sample Collection: After a set period (e.g., 1 hour post-tracer injection), blood is collected, and plasma is separated. Livers may also be harvested.

-

Lipid Extraction and Saponification: Lipids are extracted from the plasma or liver homogenates. The non-saponifiable lipid fraction, which contains cholesterol, is isolated.

-

Quantification: The amount of [¹⁴C] incorporated into the cholesterol fraction is measured using liquid scintillation counting.

-

Data Analysis: The inhibition of cholesterol biosynthesis is calculated as the percentage reduction in [¹⁴C]-cholesterol in the drug-treated groups compared to the vehicle-treated control group. The ED₅₀ value is then determined.[1]

Broader Effects on Lipid Metabolism

Beyond direct inhibition of cholesterol synthesis, this compound influences broader lipid metabolism, notably triglyceride levels and lipoprotein clearance.

Studies in cholestyramine-treated rats and hamsters have shown that this compound not only inhibits cholesterol biosynthesis but also suppresses the biosynthesis of triglycerides and free fatty acids at similar dose ranges.[7][8] This suggests a coordinated regulation or a downstream effect of squalene synthase inhibition on overall lipogenesis.

A key mechanism for the potent lipid-lowering effect of this compound is its ability to enhance the clearance rate of very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL) from the plasma.[9][10] Treatment with this compound in hamsters accelerated the disappearance of labeled VLDL and LDL from circulation.[10] The clearance of VLDL appears to be mediated through the lipoprotein lipase (LPL) pathway, although this compound does not directly stimulate LPL activity.[9] For LDL, the clearance involves both the LDL receptor-dependent pathway and a non-LDL receptor pathway.[9]

Conclusion

This compound is a novel squalene synthase inhibitor that has demonstrated potent cholesterol and triglyceride-lowering effects in a range of animal models.[1][2] Its primary mechanism is the direct inhibition of a key enzyme in the cholesterol biosynthesis pathway.[6] This leads not only to a reduction in hepatic cholesterol production but also to a significant decrease in plasma triglycerides, an effect more potent than that of the fibrate fenofibrate in some models.[2] Furthermore, this compound enhances the clearance of atherogenic lipoproteins, VLDL and LDL, from the circulation.[9] These combined actions make this compound a promising therapeutic candidate for the management of hypercholesterolemia and hypertriglyceridemia.[2]

References

- 1. This compound, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. news-medical.net [news-medical.net]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound, a novel squalene synthase inhibitor, suppresses lipogenic biosynthesis and lipid secretion in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound, a novel squalene synthase inhibitor, suppresses lipogenic biosynthesis and lipid secretion in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect of this compound, a novel squalene synthase inhibitor, on the clearance rate of plasma LDL and VLDL in hamsters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effect of this compound, a novel squalene synthase inhibitor, on the clearance rate of plasma LDL and VLDL in hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of YM-53601 in Lipid Metabolism: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

YM-53601 is a potent and selective inhibitor of squalene synthase, a critical enzyme in the cholesterol biosynthesis pathway.[1][2] This technical guide provides a comprehensive overview of the role of this compound in lipid metabolism, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and outlining the experimental protocols used to elucidate its effects.

Core Mechanism of Action: Inhibition of Squalene Synthase

This compound exerts its primary effect by inhibiting squalene synthase (farnesyl-diphosphate farnesyltransferase 1 or FDFT1), the enzyme that catalyzes the first committed step in cholesterol synthesis, the conversion of two molecules of farnesyl pyrophosphate to squalene.[1][2][3] This inhibition has been demonstrated across various species, with IC50 values for squalene synthase activity in hepatic microsomes ranging from 45 nM in rhesus monkeys to 170 nM in hamsters.[3] In human-derived HepG2 cells, the IC50 is 79 nM.[3] By blocking this step, this compound effectively reduces the endogenous production of cholesterol.

Impact on Lipid Profiles: A Multi-faceted Approach

The inhibition of squalene synthase by this compound initiates a cascade of effects that lead to a significant reduction in both plasma cholesterol and triglyceride levels. This dual action positions this compound as a promising therapeutic agent for mixed hyperlipidemia. The key mechanisms contributing to its lipid-lowering effects are:

-

Suppression of Lipogenesis and Lipid Secretion: Beyond its impact on cholesterol synthesis, this compound has been shown to suppress the biosynthesis of triglycerides and free fatty acids in the liver.[4][5] This reduction in the availability of lipids for packaging into very-low-density lipoprotein (VLDL) particles leads to decreased secretion of both cholesterol and triglycerides from the liver.[4][5]

-

Enhanced Clearance of VLDL and LDL: this compound has been demonstrated to enhance the clearance rate of both VLDL and low-density lipoprotein (LDL) from the plasma.[6][7] This effect is thought to be mediated, at least in part, by an increase in lipoprotein lipase (LPL) dependent degradation of VLDL.[6] The enhanced clearance of these lipoproteins contributes significantly to the observed reduction in plasma triglyceride and cholesterol levels.

Quantitative Effects on Plasma Lipids

Preclinical studies in various animal models have consistently demonstrated the potent lipid-lowering effects of this compound. The following tables summarize the key quantitative findings.

| Animal Model | Diet | Dose | Duration | % Reduction in non-HDL-C | % Reduction in Triglycerides | Reference |

| Guinea Pigs | Normal | 100 mg/kg/day | 14 days | 47% (P<0.001) | - | [8] |

| Rhesus Monkeys | Normal | 50 mg/kg (twice daily) | 21 days | 37% (P<0.01) | - | [8] |

| Hamsters | Normal | 50 mg/kg/day | 5 days | ~70% | 81% (P<0.001) | [3][8] |

| Hamsters | High-Fat | 100 mg/kg/day | 7 days | - | 73% (P<0.001) | [8] |

| Rats | High-Fat | 50 mg/kg | 1 week | 44% | 33% | [1] |

| Comparative Efficacy of this compound |

| In guinea pigs, this compound (100 mg/kg/day for 14 days) reduced non-HDL-C by 47%, outperforming pravastatin which achieved a 33% reduction.[8] |

| In rhesus monkeys, this compound (50 mg/kg twice daily for 21 days) decreased non-HDL-C by 37%, whereas pravastatin showed no significant effect.[8] |

| In hamsters on a high-fat diet, this compound (100 mg/kg/day for 7 days) demonstrated superior triglyceride-lowering ability (73% reduction) compared to fenofibrate (53% reduction).[8] |

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental approaches used to study this compound, the following diagrams are provided.

Experimental Protocols

The following section details the methodologies employed in key experiments to characterize the effects of this compound on lipid metabolism.

In Vitro Squalene Synthase Inhibition Assay

-

Objective: To determine the inhibitory activity of this compound on squalene synthase.

-

Methodology:

-

Microsome Preparation: Liver microsomes were prepared from various species (e.g., rats, hamsters, guinea pigs, rhesus monkeys) and from human HepG2 cells.

-

Assay Conditions: The assay mixture contained hepatic microsomes, [3H]farnesyl diphosphate as the substrate, and varying concentrations of this compound.

-

Incubation: The reaction was incubated at 37°C.

-

Extraction and Quantification: The synthesized [3H]squalene was extracted and quantified using liquid scintillation counting.

-

Data Analysis: The IC50 value, the concentration of this compound required to inhibit 50% of squalene synthase activity, was calculated.[3]

-

In Vivo Cholesterol Biosynthesis Inhibition

-

Objective: To assess the in vivo inhibition of cholesterol biosynthesis by this compound.

-

Methodology:

-

Animal Model: Rats were used for this study.

-

Drug Administration: this compound was administered orally at various doses.

-

Radiolabeling: One hour after drug administration, [14C]-acetate was injected intraperitoneally.

-

Sample Collection: After a set period, blood and liver samples were collected.

-

Lipid Extraction and Analysis: Lipids were extracted, and the incorporation of [14C] into cholesterol was measured to determine the rate of cholesterol biosynthesis.

-

Data Analysis: The ED50 value, the dose required to achieve 50% inhibition of cholesterol biosynthesis, was determined.[1]

-

VLDL and LDL Clearance Studies

-

Objective: To evaluate the effect of this compound on the clearance of VLDL and LDL from plasma.

-

Methodology:

-

Animal Model: Hamsters were treated with this compound (e.g., 50 mg/kg for 5 days).

-

Lipoprotein Labeling: VLDL and LDL were labeled with the fluorescent dye 1,1'-dioctadecyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate (DiI).

-

Injection: DiI-VLDL or DiI-LDL was injected into the treated and control hamsters.

-

Blood Sampling: Blood samples were collected at various time points post-injection.

-

Fluorescence Measurement: The fluorescence intensity in the plasma was measured to determine the rate of disappearance of the labeled lipoproteins.[7]

-

LPL Involvement: To investigate the role of lipoprotein lipase, some animals were pre-treated with protamine sulfate, an LPL inhibitor, before the injection of DiI-VLDL.[7]

-

Assessment of Lipid Secretion

-

Objective: To determine the effect of this compound on hepatic lipid secretion.

-

Methodology:

-

Animal Model: Hamsters were used.

-

Inhibition of Lipoprotein Degradation: Animals were treated with Triton WR1339 or protamine sulfate to inhibit the degradation of VLDL, leading to its accumulation in the plasma.[4][5]

-

Drug Administration: this compound was administered orally.

-

Plasma Lipid Measurement: Plasma triglyceride and cholesterol levels were measured over time to assess the rate of their accumulation, which reflects the hepatic secretion rate.[4][5]

-

Conclusion

This compound is a potent lipid-lowering agent with a unique dual mechanism of action that involves both the inhibition of cholesterol and triglyceride biosynthesis and the enhancement of VLDL and LDL clearance. Its efficacy in various preclinical models, often surpassing that of established drugs like pravastatin and fenofibrate, highlights its potential as a therapeutic agent for managing complex dyslipidemias in humans. The detailed experimental protocols provided in this guide offer a framework for further research into the multifaceted role of squalene synthase inhibitors in lipid metabolism.

References

- 1. This compound, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unveiling the Therapeutic Potential of Squalene Synthase: Deciphering Its Biochemical Mechanism, Disease Implications, and Intriguing Ties to Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound, a novel squalene synthase inhibitor, suppresses lipogenic biosynthesis and lipid secretion in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, a novel squalene synthase inhibitor, suppresses lipogenic biosynthesis and lipid secretion in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of this compound, a novel squalene synthase inhibitor, on the clearance rate of plasma LDL and VLDL in hamsters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of this compound, a novel squalene synthase inhibitor, on the clearance rate of plasma LDL and VLDL in hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PubMed [pubmed.ncbi.nlm.nih.gov]

YM-53601: A Technical Guide on its Therapeutic Potential as a Squalene Synthase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of YM-53601, a potent and selective inhibitor of squalene synthase. It details the compound's mechanism of action, summarizes its pharmacological effects with quantitative data from preclinical studies, and explores its potential therapeutic applications in hyperlipidemia, oncology, and infectious diseases.

Core Mechanism of Action: Inhibition of Squalene Synthase

This compound's primary mechanism of action is the inhibition of squalene synthase (also known as farnesyl-diphosphate farnesyltransferase 1, or FDFT1).[1] This enzyme catalyzes the first committed step in cholesterol biosynthesis, converting two molecules of farnesyl pyrophosphate (FPP) into squalene.[2] By blocking this step, this compound effectively reduces the downstream production of cholesterol.[3] This targeted action is distinct from statins, which act earlier in the pathway by inhibiting HMG-CoA reductase.[4]

Caption: Cholesterol biosynthesis pathway highlighting the points of inhibition for this compound and statins.

Quantitative Data Presentation

The efficacy of this compound has been quantified in both in vitro and in vivo settings.

Table 1: In Vitro Inhibition of Squalene Synthase by this compound

This table summarizes the half-maximal inhibitory concentration (IC50) of this compound against squalene synthase from various species.

| Source of Hepatic Microsomes | IC50 (nM) | Citation |

| Human (HepG2 cells) | 79 | [1] |

| Rhesus Monkey | 45 | [1] |

| Guinea Pig | 46 | [1] |

| Rat | 90 | [1] |

| Hamster | 170 | [1] |

Table 2: In Vivo Efficacy of this compound in Animal Models

This table presents the lipid-lowering effects of this compound in various animal models, often in comparison to other lipid-lowering agents.

| Animal Model | Treatment Details | Effect on Non-HDL Cholesterol | Effect on Triglycerides | Citation |

| Rhesus Monkeys | 50 mg/kg, twice daily for 21 days | ↓ 37% | Not Reported | [3][5] |

| Pravastatin (25 mg/kg, twice daily) | No significant effect | Not Reported | [3][5] | |

| Guinea Pigs | 100 mg/kg, daily for 14 days | ↓ 47% | ↓ 30% | [3][5] |

| Pravastatin (100 mg/kg, daily) | ↓ 33% | ↑ 17% | [3] | |

| Hamsters (Normal Diet) | 50 mg/kg, daily for 5 days | Not Reported | ↓ 81% | [3][5] |

| Hamsters (High-Fat Diet) | 100 mg/kg, daily for 7 days | Not Reported | ↓ 73% | [3][5] |

| Fenofibrate (100 mg/kg, daily) | Not Reported | ↓ 53% | [3][5] | |

| Rats | Single oral dose | ED50 for cholesterol biosynthesis inhibition: 32 mg/kg | Not Reported | [1][5] |

Potential Therapeutic Applications

Hypercholesterolemia and Hypertriglyceridemia

The primary therapeutic application for this compound is the treatment of dyslipidemia. Preclinical studies demonstrate its potent ability to lower both plasma cholesterol and triglyceride levels.[3]

-

Cholesterol Reduction: By inhibiting squalene synthase, this compound effectively suppresses cholesterol biosynthesis.[5] This leads to an upregulation of LDL receptors, enhancing the clearance of LDL from the plasma.[6]

-

Triglyceride Reduction: The mechanism for triglyceride reduction is multifaceted. This compound has been shown to:

Notably, this compound has shown superiority to pravastatin in lowering non-HDL cholesterol in rhesus monkeys and to fenofibrate in lowering triglycerides in hamsters, suggesting its potential use in treating mixed hyperlipidemia.[3][5]

Caption: Logical flow of this compound's multifaceted mechanism for lowering plasma lipids.

Oncology: Hepatocellular Carcinoma (HCC)

Emerging research indicates a role for this compound in cancer therapy. FDFT1 is frequently upregulated in various cancers, and cholesterol metabolism is crucial for tumor cell proliferation.[2]

-

Mitochondrial Cholesterol Reduction: this compound has been shown to reduce mitochondrial cholesterol levels in H35 and HepG2 human hepatoma cells.[1][2]

-

Chemosensitization: By depleting mitochondrial cholesterol, this compound potentiates the efficacy of chemotherapeutic agents like doxorubicin, enhancing cancer cell growth arrest and death.[1]

Infectious Disease: Hepatitis C Virus (HCV)

The enzyme FDFT1 has been identified as a host factor essential for HCV propagation.[1]

-

Antiviral Activity: By inhibiting FDFT1, this compound can abrogate HCV propagation.[1][4] This identifies squalene synthase as a potential antiviral target and this compound as a candidate for host-directed antiviral therapy.[4]

Experimental Protocols

In Vitro Squalene Synthase Inhibition Assay

This protocol outlines the general steps to determine the IC50 of this compound.

-

Microsome Preparation: Isolate hepatic microsomes from the liver tissue of the target species (e.g., rat, monkey) or from cultured cells (e.g., HepG2) via differential centrifugation.

-

Assay Reaction: Prepare a reaction mixture containing the microsomal protein, a suitable buffer, cofactors (e.g., NADPH, MgCl2), and the substrate, [3H]-labeled farnesyl diphosphate.

-

Incubation: Add varying concentrations of this compound (or vehicle control) to the reaction mixtures and incubate at 37°C for a specified time.

-

Extraction: Stop the reaction and extract the lipid-soluble product, [3H]squalene, using an organic solvent like hexane.

-

Quantification: Measure the radioactivity of the extracted [3H]squalene using liquid scintillation counting.

-

Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by plotting percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[3]

In Vivo Lipid-Lowering Study in Hamsters

This protocol describes a typical experiment to assess the effect of this compound on plasma lipids in vivo.

-

Animal Acclimation: Acclimate male Syrian hamsters to the facility for at least one week, providing standard chow and water ad libitum.

-

Diet Induction (Optional): For high-fat diet models, switch animals to a diet supplemented with high levels of fat and cholesterol for a specified period to induce hyperlipidemia.

-

Drug Administration: Prepare this compound as a suspension in a vehicle (e.g., 0.5% methylcellulose). Administer the compound orally (p.o.) via gavage once daily for a predetermined number of days (e.g., 5-7 days). A control group receives the vehicle only.

-

Blood Collection: At the end of the treatment period, collect blood samples from fasted animals via a suitable route (e.g., retro-orbital sinus).

-

Plasma Analysis: Separate plasma by centrifugation and measure total cholesterol, HDL cholesterol, and triglyceride concentrations using commercially available enzymatic assay kits.

-

Calculation: Calculate non-HDL cholesterol by subtracting HDL cholesterol from total cholesterol.

-

Statistical Analysis: Compare the lipid levels of the this compound-treated group with the control group using appropriate statistical tests (e.g., Dunnett's test).[3][5]

Caption: A typical experimental workflow for an in vivo lipid-lowering study in hamsters.

Conclusion

This compound is a novel squalene synthase inhibitor with significant potential as a lipid-lowering agent. Its ability to effectively reduce both cholesterol and triglycerides through multiple mechanisms makes it a promising candidate for treating patients with mixed hyperlipidemia.[3] Furthermore, its roles in modulating mitochondrial cholesterol in cancer cells and inhibiting HCV propagation highlight its potential for broader therapeutic applications beyond cardiovascular disease.[1][4] Further research and clinical development are warranted to fully elucidate its therapeutic utility in humans.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. This compound, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of this compound, a novel squalene synthase inhibitor, on the clearance rate of plasma LDL and VLDL in hamsters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound, a novel squalene synthase inhibitor, suppresses lipogenic biosynthesis and lipid secretion in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of this compound, a novel squalene synthase inhibitor, on the clearance rate of plasma LDL and VLDL in hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

YM-53601: A Technical Guide to its Antiviral Properties Against Hepatitis C Virus

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antiviral properties of YM-53601 against the Hepatitis C Virus (HCV). This compound is a potent and specific inhibitor of squalene synthase (SQS), a key enzyme in the cholesterol biosynthesis pathway.[1][2] By targeting this host-cell enzyme, this compound disrupts a critical pathway leveraged by HCV for its replication and propagation, presenting a novel approach to antiviral therapy.

Core Mechanism of Action

This compound exerts its anti-HCV effects by inhibiting squalene synthase, the enzyme that catalyzes the first committed step in cholesterol biosynthesis.[2][3] The HCV lifecycle is intricately linked to the host's lipid metabolism, particularly the cholesterol biosynthesis pathway, for the formation of the membranous web, a site for viral replication. By blocking squalene synthase, this compound depletes the cellular cholesterol pool, thereby interfering with the establishment of these replication complexes. This disruption leads to a significant reduction in viral RNA, protein synthesis, and the production of infectious progeny virions.[1][2] Studies have demonstrated that the antiviral effect of this compound can be reversed by the addition of low-density lipoprotein (LDL), confirming that its mechanism of action is dependent on inducing a state of cellular cholesterol deficiency.[2]

Quantitative Efficacy Data

The antiviral and inhibitory activity of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key efficacy data.

Table 1: In Vitro Anti-HCV and Squalene Synthase Inhibitory Activity of this compound

| Parameter | Cell Line / Enzyme Source | Virus Strain | Value | Reference |

| IC50 (Virus Secretion) | Huh-7.5.1-8 cells (serum-free) | JFH-1 | 0.16 ± 0.10 µM | [4] |

| IC50 (Virus Secretion) | Huh-7.5.1-8 cells (serum-containing) | JFH-1 | 0.57 ± 0.66 µM | [4] |

| IC50 (Squalene Synthase) | Human hepatoma (HepG2) cells | N/A | 79 nM | [2][4][5] |

| IC50 (Squalene Synthase) | Rat liver microsomes | N/A | 90 nM | [4][5] |

| IC50 (Squalene Synthase) | Hamster liver microsomes | N/A | 170 nM | [2] |

| IC50 (Squalene Synthase) | Guinea-pig liver microsomes | N/A | 46 nM | [2] |

| IC50 (Squalene Synthase) | Rhesus monkey liver microsomes | N/A | 45 nM | [2] |

Table 2: In Vivo Cholesterol Biosynthesis Inhibition by this compound

| Parameter | Animal Model | Value | Reference |

| ED50 (Cholesterol Biosynthesis) | Rats | 32 mg/kg | [4][5] |

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of this compound's anti-HCV properties.

HCV Infection and Antiviral Assay in Cell Culture

This protocol describes the general procedure for assessing the antiviral activity of this compound against HCV in a human hepatoma cell line.

-

Cell Culture: Human hepatoma Huh-7.5.1-8 cells are maintained in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, penicillin, and streptomycin at 37°C in a 5% CO2 incubator.

-

HCV Infection: Cells are seeded in appropriate culture plates. The following day, the cells are infected with the HCV JFH-1 strain at a specific multiplicity of infection (MOI).

-

Compound Treatment: Following viral infection, the culture medium is replaced with fresh medium containing increasing concentrations of this compound (e.g., 0 to 1.5 µM). A vehicle control (e.g., DMSO) is run in parallel. Experiments are often conducted in both serum-free and serum-containing media to assess the effect of exogenous lipids.[4]

-

Incubation: The treated cells are incubated for a period of up to five days to allow for viral replication and production.[2]

-

Analysis of Viral Parameters:

-

Viral RNA Quantification: Total cellular RNA is extracted and viral RNA levels are quantified using real-time reverse transcription PCR (RT-qPCR) with primers specific for the HCV genome.

-

Viral Protein Expression: Cell lysates are subjected to SDS-PAGE and immunoblotting to detect HCV proteins such as Core and NS3.[2][5]

-

Infectious Virus Titer: The culture supernatant is collected, and the amount of secreted infectious virus is determined by a focus-forming unit (FFU) assay or by measuring the level of secreted core protein using an enzyme-linked immunosorbent assay (ELISA).[4]

-

-

Cytotoxicity Assay: To assess the cytotoxicity of this compound, a parallel set of uninfected cells is treated with the same concentrations of the compound. Cell viability is measured using assays such as the MTT or WST-1 assay. This compound has been shown to not affect cell viability at concentrations up to 1.5 µM.[4]

HCV Replicon Assay

This assay is used to specifically evaluate the effect of this compound on HCV RNA replication.

-

Replicon Cells: Huh-7 cells harboring a subgenomic HCV replicon (e.g., SGR-JFH1/Luc) are used.[1] This replicon contains the HCV non-structural proteins necessary for replication and a reporter gene, such as luciferase, for easy quantification of replication levels.

-

Compound Treatment: Replicon cells are treated with various concentrations of this compound.

-

Quantification of Replication: After a defined incubation period (e.g., 72 hours), the cells are lysed, and the luciferase activity is measured. A decrease in luciferase activity indicates inhibition of HCV RNA replication.

Visualizations

Signaling Pathway

Caption: Cholesterol biosynthesis pathway and the inhibitory action of this compound.

Experimental Workflow

Caption: Workflow for in vitro anti-HCV activity assessment of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Targeting Cellular Squalene Synthase, an Enzyme Essential for Cholesterol Biosynthesis, Is a Potential Antiviral Strategy against Hepatitis C Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

YM-53601 in Hepatocellular Carcinoma Research: A Technical Guide

A Deep Dive into the Role of Squalene Synthase Inhibition in Sensitizing Hepatocellular Carcinoma to Therapeutic Intervention

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the investigational compound YM-53601 and its role in hepatocellular carcinoma (HCC) research. This compound is a potent and specific inhibitor of squalene synthase (SQS), a critical enzyme in the cholesterol biosynthesis pathway.[1] Research has primarily focused on its ability to modulate lipid metabolism and, more recently, its potential as a chemosensitizing agent in HCC. This document details the mechanism of action, relevant signaling pathways, experimental protocols, and quantitative data from key preclinical studies.

Core Mechanism of Action: Inhibition of Squalene Synthase

This compound exerts its primary effect by inhibiting squalene synthase (farnesyl-diphosphate farnesyltransferase 1 or FDFT1), the enzyme that catalyzes the first committed step in cholesterol biosynthesis, the conversion of two molecules of farnesyl pyrophosphate into squalene.[1] This targeted inhibition leads to a reduction in downstream cholesterol production.

Quantitative Data: In Vitro Inhibition of Squalene Synthase

The inhibitory activity of this compound on squalene synthase has been quantified across various species and cell lines.

| Species/Cell Line | IC50 (nM) |

| Rat (hepatic microsomes) | 90 |

| Hamster (hepatic microsomes) | 170 |

| Guinea-pig (hepatic microsomes) | 46 |

| Rhesus monkey (hepatic microsomes) | 45 |

| Human (HepG2 hepatoma cells) | 79 |

Data compiled from MedChemExpress and a 2000 study published in the British Journal of Pharmacology.[2][3]

This compound in Hepatocellular Carcinoma: Sensitization to Chemotherapy

The primary application of this compound in HCC research has been its ability to enhance the efficacy of conventional chemotherapeutic agents, particularly doxorubicin.[4] The underlying mechanism involves the modulation of mitochondrial cholesterol levels, which are often elevated in cancer cells and contribute to chemoresistance.[5][6][7]

Signaling Pathway: Mitochondrial Cholesterol-Mediated Apoptosis

Elevated mitochondrial cholesterol in HCC cells leads to increased membrane rigidity, which in turn inhibits the mitochondrial apoptosis pathway.[5] By inhibiting squalene synthase, this compound reduces the synthesis of cholesterol, leading to lower mitochondrial cholesterol levels.[2][5] This restores the mitochondrial membrane's fluidity, facilitating the activation of pro-apoptotic proteins like Bax and the subsequent release of cytochrome c, ultimately leading to apoptosis.[4][8]

Experimental Workflow: In Vitro and In Vivo Chemosensitization Studies

The synergistic effect of this compound and doxorubicin has been demonstrated through a series of in vitro and in vivo experiments.

Quantitative Data: In Vitro and In Vivo Efficacy

| Experiment | Cell Line/Model | Treatment | Outcome |

| In Vitro Cell Viability | H35 | This compound (1 µM) + Doxorubicin | Potentiated susceptibility to doxorubicin |

| Mitochondrial Cholesterol | H35 and HepG2 | This compound (1 µM) | Reduced mitochondrial cholesterol levels |

| In Vivo Tumor Growth | HepG2 Xenograft | This compound + Doxorubicin | Potentiated doxorubicin-mediated growth arrest |

| In Vivo Apoptosis | HepG2 Xenograft | This compound + Doxorubicin | Increased number of TUNEL-positive apoptotic cells |

| Intratumor Cholesterol | HepG2 Xenograft | This compound | Significantly decreased intratumor cholesterol levels |

Data summarized from Montero et al., Cancer Research, 2008.[5]

Experimental Protocols

In Vitro Cell Viability Assay

-

Cell Culture: Human hepatoma (HepG2) and rat hepatoma (H35) cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Treatment: Cells are seeded in multi-well plates and treated with this compound (e.g., 1 µM), a chemotherapeutic agent (e.g., doxorubicin, thapsigargin, or lonidamine), or a combination of both for 24 hours.

-

Viability Assessment: Cell viability is determined using the trypan blue exclusion method. At least 100 cells in four different fields are counted, and the percentage of viable (unstained) cells is calculated.

Mitochondrial Cholesterol Measurement

-

Mitochondria Isolation: Mitochondria are isolated from cultured HCC cells using differential centrifugation.

-

Cholesterol Quantification: Cholesterol levels in the isolated mitochondria are quantified using a commercially available cholesterol quantification kit.

In Vivo Xenograft Study

-

Animal Model: Nude mice are subcutaneously injected with human hepatoma HepG2 cells.

-

Treatment: Once tumors are established, mice are treated with this compound, doxorubicin, or a combination of both. The administration route and schedule would be as described in the specific study (e.g., oral gavage for this compound and intraperitoneal injection for doxorubicin).

-

Tumor Measurement: Tumor volume is measured regularly using calipers.

-

Endpoint Analysis: At the end of the study, tumors are excised for analysis.

-

Intratumor Cholesterol: A portion of the tumor is used to measure cholesterol levels.

-

Apoptosis Analysis: Another portion of the tumor is fixed, sectioned, and subjected to TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining to detect and quantify apoptotic cells.

-

Future Directions: this compound and Ferroptosis

Ferroptosis, an iron-dependent form of regulated cell death characterized by lipid peroxidation, is a promising therapeutic target in HCC.[9][10] The cholesterol biosynthesis pathway has been implicated in the regulation of ferroptosis.[5][11] Specifically, intermediates of this pathway, such as squalene, can act as antioxidants, thereby inhibiting ferroptosis.[11]

Logical Relationship: Squalene Synthase Inhibition and Potential for Ferroptosis Induction

References

- 1. This compound, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mitochondrial cholesterol contributes to chemotherapy resistance in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Mitochondria, cholesterol and cancer cell metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mitochondrial alterations and signatures in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Unveiling the Therapeutic Potential of Squalene Synthase: Deciphering Its Biochemical Mechanism, Disease Implications, and Intriguing Ties to Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

Chemical structure and properties of YM-53601

An In-depth Analysis of the Chemical Structure, Properties, and Mechanism of Action of a Potent Squalene Synthase Inhibitor

This technical guide provides a comprehensive overview of YM-53601, a potent and selective inhibitor of squalene synthase. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound in lipid-lowering therapies and beyond.

Chemical Structure and Physicochemical Properties

This compound, with the chemical name (E)-2-[2-fluoro-2-(quinuclidin-3-ylidene) ethoxy]-9H-carbazole monohydrochloride, is a novel synthetic compound.[1] Its chemical structure is characterized by a carbazole moiety linked to a quinuclidine ring through a fluoro-ethoxy bridge.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₂₁H₂₂ClFN₂O | |

| Molecular Weight | 372.86 g/mol | |

| CAS Number | 182959-33-7 | |

| Appearance | White to light brown solid | |

| Solubility | Soluble in DMSO (100 mg/mL with warming) | |

| Storage | 4°C for short-term (sealed, away from moisture); -80°C for long-term (6 months in solvent) |

Mechanism of Action: Inhibition of Squalene Synthase

This compound exerts its lipid-lowering effects by selectively inhibiting squalene synthase (farnesyl-diphosphate farnesyltransferase 1 or FDFT1).[2] This enzyme catalyzes the first committed step in cholesterol biosynthesis, the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene.[3] By blocking this crucial step, this compound effectively reduces the de novo synthesis of cholesterol.[3]

Signaling Pathway

The inhibitory action of this compound occurs within the mevalonate pathway, a critical metabolic route for the production of cholesterol and other isoprenoids. The following diagram illustrates the point of inhibition.

References

In Vitro Characterization of YM-53601: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract